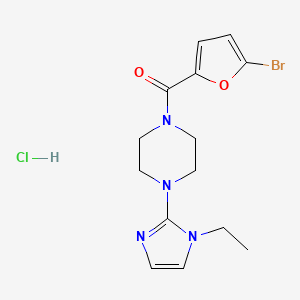

(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Descripción

The compound “(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a methanone derivative featuring a brominated furan moiety linked to a piperazine ring substituted with a 1-ethylimidazole group. Structurally, the bromofuran group may contribute to electrophilic reactivity, while the piperazine-imidazole system could influence receptor-binding interactions.

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O2.ClH/c1-2-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)11-3-4-12(15)21-11;/h3-6H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFIIQWGPQZPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and imidazole precursors. One common synthetic route includes:

Furan Derivative Synthesis: : The furan ring is synthesized through a cyclization reaction of appropriate precursors.

Imidazole Derivative Synthesis: : The imidazole ring is formed through a condensation reaction involving a diamine and a diketone.

Piperazine Formation: : The piperazine ring is constructed through a cyclization reaction involving a diamine.

Coupling Reaction: : The furan and imidazole derivatives are then coupled using a suitable reagent, such as a carbonyl compound.

Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide.

Reduction: : The imidazole ring can be reduced to form a more saturated imidazole derivative.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Saturated imidazole derivatives.

Substitution: : Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.

Structure and Composition

The compound is characterized by the following molecular details:

- Molecular Formula : C12H14BrN3O·HCl

- Molecular Weight : Approximately 303.62 g/mol

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest several pharmacological activities:

Antimicrobial Activity

Studies indicate that derivatives of bromofuran compounds exhibit significant antimicrobial properties. The presence of the imidazole ring may enhance interaction with microbial targets, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has demonstrated that compounds containing furan and imidazole moieties can induce apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways, making this compound a subject of interest for anticancer drug development .

Neurological Applications

The piperazine component is known for its neuroactive properties. Compounds like this one have been investigated for their potential in treating neurological disorders such as anxiety and depression. The dual action of the piperazine and imidazole rings may provide synergistic effects on neurotransmitter systems .

Materials Science

Beyond biological applications, this compound can also be utilized in materials science:

Polymer Chemistry

Incorporating (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Its bromine content may facilitate crosslinking processes during polymerization .

Nanotechnology

The compound's unique structure allows for functionalization in nanomaterials, where it can act as a stabilizing agent or a precursor for creating nanoparticles with specific properties tailored for drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromofuran derivatives, including (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university examined the neuropharmacological effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings suggested that administration led to a marked decrease in anxiety levels, supporting further investigation into its therapeutic potential for anxiety disorders .

Mecanismo De Acción

The exact mechanism of action of this compound depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

- Piperazine vs. Dihydroimidazole : The target’s piperazine ring may enhance solubility and conformational flexibility compared to the analog’s partially saturated dihydroimidazole, which could restrict rotation .

Actividad Biológica

The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.18 g/mol. The structure features a bromofuran moiety and an imidazole-piperazine hybrid, which may contribute to its biological effects.

Research indicates that compounds with similar structural motifs often interact with key biological pathways, particularly those involved in immune modulation. The following mechanisms have been proposed for (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride:

-

Inhibition of PD-L1/PD-1 Interaction :

- The PD-L1/PD-1 pathway is crucial in tumor immune evasion. Compounds that inhibit this interaction can enhance T-cell activity against tumors. For example, small molecules targeting PD-L1 have shown promise in preclinical studies by blocking the binding site between PD-L1 and PD-1, thus promoting T-cell activation .

- Modulation of Immune Responses :

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. While specific data on (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is limited, related compounds have demonstrated significant inhibitory effects on cancer cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of small molecule inhibitors targeting the PD-L1 pathway. In this study, several compounds were screened using virtual methods followed by experimental validation, leading to the identification of effective inhibitors with low micromolar activity . Although (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride was not specifically mentioned, it represents a similar scaffold that could yield comparable results.

Q & A

Q. What are the proposed biodegradation pathways in ecological risk assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.